2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have attracted attention in medicinal chemistry and material science . The compound’s unique structure, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which share structural similarities and exhibit comparable properties .
Uniqueness
What sets 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine apart is its specific substitution pattern, which imparts unique photophysical and chemical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C8H8Cl2N4 |
---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
2,4-dichloro-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)5-3-11-14-6(5)12-7(9)13-8(14)10/h3-4H,1-2H3 |
InChI Key |
DORYUUFGSKKMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)Cl)Cl |
Origin of Product |
United States |
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